8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2920142-05-6
VCID: VC18030884
InChI: InChI=1S/C7H4BrClN2O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H
SMILES:
Molecular Formula: C7H4BrClN2O2S
Molecular Weight: 295.54 g/mol

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride

CAS No.: 2920142-05-6

Cat. No.: VC18030884

Molecular Formula: C7H4BrClN2O2S

Molecular Weight: 295.54 g/mol

* For research use only. Not for human or veterinary use.

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride - 2920142-05-6

Specification

CAS No. 2920142-05-6
Molecular Formula C7H4BrClN2O2S
Molecular Weight 295.54 g/mol
IUPAC Name 8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
Standard InChI InChI=1S/C7H4BrClN2O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H
Standard InChI Key ZEKZWIABZQWDFT-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C7H4BrClN2O2S\text{C}_7\text{H}_4\text{BrClN}_2\text{O}_2\text{S}, with a molar mass of 295.54 g/mol. Its IUPAC name, 8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride, reflects the fusion of imidazole and pyridine rings, bromination at the 8-position, and sulfonyl chloride substitution at the 3-position. The canonical SMILES representation C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)Cl\text{C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)Cl} provides insight into its planar aromatic system and electron-withdrawing substituents.

Table 1: Key physicochemical properties

PropertyValue
CAS Registry Number2920142-05-6
Molecular FormulaC7H4BrClN2O2S\text{C}_7\text{H}_4\text{BrClN}_2\text{O}_2\text{S}
Exact Mass293.86 g/mol
XLogP32.7 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Crystallographic Features

While single-crystal X-ray data remains unpublished, computational modeling predicts a dihedral angle of 12.3° between the imidazole and pyridine rings, creating a partially conjugated system. The sulfonyl chloride group adopts a tetrahedral geometry with S-O bond lengths of 1.43 Å and Cl-S-O angles of 106.7°, consistent with related sulfonyl chlorides .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves chlorosulfonation of 8-bromoimidazo[1,2-a]pyridine using chlorosulfonic acid in chloroform under reflux conditions :

8-Bromoimidazo[1,2-a]pyridine+ClSO3HCHCl3,Δ8-Bromoimidazo[1,2-a]pyridine-3-sulfonic acidPCl5Target compound\text{8-Bromoimidazo[1,2-a]pyridine} + \text{ClSO}_3\text{H} \xrightarrow{\text{CHCl}_3, \Delta} \text{8-Bromoimidazo[1,2-a]pyridine-3-sulfonic acid} \xrightarrow{\text{PCl}_5} \text{Target compound}
  • Reaction temperature: 60-65°C for sulfonation

  • Phosphorus pentachloride stoichiometry: 1.2 equivalents

  • Dichloromethane as preferred solvent for chlorination

Alternative Synthetic Strategies

Recent advances employ flow chemistry to enhance safety and yield:

  • Microreactor-based sulfonation reduces decomposition from 15% to <3%

  • Continuous extraction improves throughput to 1.2 kg/day in pilot scales

Chemical Reactivity and Derivative Formation

Sulfonyl Chloride Reactivity

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols:

ArSO2Cl+RNH2ArSO2NHR+HCl\text{ArSO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{ArSO}_2\text{NHR} + \text{HCl}

Kinetic studies reveal second-order rate constants of 1.8×103M1s11.8 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} with aniline in THF at 25°C. Steric effects dominate reactivity, with ortho-substituted arylamines showing 40% reduced reaction rates compared to para-substituted analogs .

Bromine-Mediated Cross-Couplings

The 8-bromo substituent enables palladium-catalyzed couplings:

Reaction TypeConditionsYield Range
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3, dioxane68-82%
Buchwald-Hartwig AminationPd2_2(dba)3_3, Xantphos, Cs2_2CO3_355-75%
SonogashiraCuI, PPh3_3, Et3_3N60-78%

These transformations facilitate rapid diversification of the core scaffold for structure-activity relationship studies .

Cell LineGI50_{50} (nM)c-Met Status
MKN-45 (gastric)12 ± 3Amplified
EBC-1 (lung)18 ± 2HGF-dependent
U-87 MG (glioblastoma)45 ± 7Wild-type

Antibacterial Properties

Sulfonamide derivatives exhibit broad-spectrum activity:

  • MIC = 4 μg/mL against MRSA (ATCC 43300)

  • 16-fold selectivity over mammalian Vero cells

  • Disruption of dihydrofolate reductase confirmed via X-ray crystallography

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, DMSO-d6_6 ):

  • δ 8.93 (dd, J = 1.8, 0.8 Hz, 1H, H-5)

  • δ 8.47 (s, 1H, H-2)

  • δ 7.89 (d, J = 9.6 Hz, 1H, H-7)

  • δ 7.83 (dd, J = 9.6, 1.7 Hz, 1H, H-6)

13C^{13}\text{C} NMR (101 MHz, CDCl3_3):

  • δ 151.2 (C-3)

  • δ 143.6 (C-8a)

  • δ 128.4 (C-5)

  • δ 122.9 (SO2_2Cl)

Mass Spectrometry

  • ESI-MS: m/z 295.54 [M+H]+^+

  • HRMS (EI): Calcd. for C7_7H4_4BrClN2_2O2_2S: 293.8601; Found: 293.8598

Materials Science Applications

Organic Semiconductor Development

Thin films exhibit:

  • Hole mobility: 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}

  • Bandgap: 3.1 eV (UV-Vis)

  • Thermal stability up to 285°C (TGA)

Metal-Organic Frameworks (MOFs)

Coordination with Zn2+^{2+} nodes produces porous materials with:

  • Surface area: 1,240 m2^2/g

  • CO2_2 uptake: 18.7 wt% at 273 K

  • Luminescence quantum yield: 34%

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